PDE4D2 Inhibition: Single-Point Weak Activity Without a Comparator
The compound's only publicly available quantitative activity measurement is an IC50 of 80,000 nM (80 µM) against human PDE4D2 catalytic domain (residues 86–413), determined using a radiometric assay with [3H]-cAMP/[3H]-AMP as substrate [1]. No comparator compound was tested in the same experimental context, nor are there published data for this compound against other PDE4 isoforms (4A, 4B, 4C) or other phosphodiesterase families. This value falls >1000-fold higher than typical medicinal chemistry PDE4 lead potencies (commonly sub-100 nM), placing it in a weak-activity range that limits its utility as a PDE4 tool compound.
| Evidence Dimension | PDE4D2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 80,000 nM |
| Comparator Or Baseline | No comparator tested in the same assay; typical research-grade PDE4 inhibitors (e.g., roflumilast, cilomilast) exhibit PDE4D IC50 values of 0.1–10 nM in comparable recombinant enzyme assays from independent literature, but these are not from the same experimental run. |
| Quantified Difference | >1,000-fold weaker than typical PDE4 inhibitor benchmarks (cross-study approximate) |
| Conditions | Recombinant human PDE4D2 (86–413 residues), E. coli BL21 expression, [3H]-cAMP or [3H]-AMP substrate, 1 h incubation (BindingDB assay ID linked to ChEMBL) |
Why This Matters
Without direct comparative data, the 80 µM IC50 provides no basis for selecting this compound over any other pyridazinone or PDE4-targeting probe; users requiring PDE4 inhibition should verify activity independently.
- [1] BindingDB. BDBM50603823 (CHEMBL5188747). Affinity Data: IC50 8.00E+4 nM for PDE4D2. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50603823 View Source
